The compound is classified as a fluorescent ligand due to its ability to emit fluorescence upon excitation. It is synthesized from a potent NR5A agonist known as 6N, which has been modified by conjugating it with fluorescein, a widely used fluorescent dye. This modification allows for high-affinity binding and detection in fluorescence polarization assays .
The synthesis of 6N-FAM involves several key steps:
The molecular structure of 6N-FAM features a hexahydropentalene core derived from the original 6N agonist, with a sulfamide group enhancing its binding affinity. The fluorescein moiety is attached via a linker that positions it outside the NR5A binding pocket, ensuring that it does not interfere with ligand-receptor interactions.
Key structural data includes:
The primary chemical reactions involved in the synthesis of 6N-FAM include:
These reactions are carefully controlled to maximize yield and purity.
The mechanism of action for 6N-FAM involves its binding to the ligand-binding domain of NR5A receptors. Upon binding, it stabilizes the receptor conformation, promoting downstream signaling pathways associated with steroid hormone regulation. The high affinity allows for precise measurement of ligand interactions in competitive binding assays, providing insights into receptor activation mechanisms.
Data from fluorescence polarization assays demonstrate that the binding affinity correlates with biological activity, confirming that 6N-FAM effectively mimics natural ligands in these assays .
6N-FAM exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in biochemical assays.
6N-FAM is primarily used in:
6N-FAM (systematic name: 3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxylic acid) is a derivative of fluorescein featuring a carboxyl group at the 6-position of the lower benzene ring. This modification yields a polar, membrane-impermeant molecule with well-defined spectral properties. The compound has a molecular formula of C₂₁H₁₂O₇ and molecular weight of 376.32 g/mol [5] [10]. Its structural configuration enables pH-dependent fluorescence: the dianionic form predominates above pH 7, exhibiting peak excitation at 495 nm and emission at 520 nm, while protonation below pH 7 markedly reduces quantum yield [5] [10].
Table 1: Fundamental Physicochemical Properties of 6N-FAM
Property | Specification |
---|---|
Molecular Formula | C₂₁H₁₂O₇ |
Molecular Weight | 376.32 g/mol |
CAS Registry Number | 3301-79-9 |
Excitation/Emission Maxima | 495 nm / 520 nm (pH >7) |
Fluorescence Dependency | pH-sensitive (deprotonates above pH 7) |
Solubility Characteristics | Soluble in DMSO; limited aqueous solubility |
Primary Applications | Fluorescent tracer, protein conjugation, FP assays |
The nomenclature "6N-FAM" specifically denotes the structural isomer where the carboxylic acid moiety occupies position 6 rather than position 5 on the fluorophore scaffold. Commercially available "FAM" reagents typically contain a mixture of 5- and 6-isomers, but deliberate synthesis yields the isomerically pure 6-carboxyfluorescein derivative essential for consistent bioconjugation and reproducible assay performance [5] [10]. The molecule's carboxylic acid enables covalent attachment to biomolecules via amine-reactive succinimidyl ester derivatives (e.g., 6-FAM SE), forming stable amide bonds essential for creating fluorescently tagged probes [10].
The evolution of fluorescent lipid probes parallels transformative advances in instrumentation and biological understanding. Early lipid research relied on radioactive tracers and chromatographic separation, methods offering limited spatial resolution and molecular specificity. The emergence of carboxyfluorescein derivatives in the 1970s-1980s revolutionized cellular tracking, enabling real-time visualization of liposome trafficking, cell division monitoring, and vascular transport studies in plants [5]. These membrane-impermeant dyes permitted unprecedented observation of symplastic movement through phloem tissues due to structural mimicry of sucrose [5].
The development of esterase-activatable derivatives (e.g., CFDA, CFSE) addressed membrane permeability limitations. These pro-fluorescent compounds readily cross membranes, where intracellular esterases cleave acetate groups, releasing the fluorescent, membrane-impermeant carboxyfluorescein—enabling long-term cell tracing applications [5]. However, these early probes lacked target specificity for biomolecular interactions.
The critical breakthrough came with soft ionization mass spectrometry (ESI, MALDI) in the 1980s-1990s, enabling intact lipid analysis and laying the foundation for lipidomics [6]. This technological leap revealed the staggering complexity of lipidomes, where individual classes comprise hundreds to thousands of isomeric/isobaric species with distinct biological activities [6]. This complexity demanded probes capable of reporting specific molecular interactions, driving the rational design of target-directed fluorescent analogues like 6N-FAM. Unlike earlier dyes, 6N-FAM was engineered not merely as a passive tracer but as a high-affinity ligand analogue for interrogating protein-lipid interactions with kinetic and thermodynamic precision [3].
6N-FAM serves as the fluorescent core in a high-affinity probe (6N-FAM) specifically engineered for investigating nuclear receptor 5A (NR5A) subfamily members—steroidogenic factor-1 (SF-1) and liver receptor homologue-1 (LRH-1). These receptors regulate steroidogenesis, metabolic homeostasis, and stem cell pluripotency, making them prime therapeutic targets [3] [9]. Prior to 6N-FAM development, ligand binding analysis for NR5As faced significant hurdles:
The 6N-FAM probe overcame these barriers through rational design leveraging crystallographic data. Researchers extended the hexyl "tail" of a potent hexahydropentalene agonist (6N) and conjugated fluoresceinamine (FAM) via a linker sufficient to position the fluorophore outside the ligand-binding pocket without disrupting critical anchoring interactions [3]. This yielded a probe with exceptional affinity: Kd = 1.0 nM for LRH-1 and 12.3 nM for SF-1—orders of magnitude tighter than previous tools [3].
Table 2: Nuclear Receptor Binding Affinities of 6N-FAM and Competing Ligands
Receptor | 6N-FAM Kd (nM) | Unlabeled 6N Ki (nM) | DLPC Ki (nM) | PI(4,5)P₂ Ki (nM) |
---|---|---|---|---|
LRH-1 | 1.0 [0.8, 1.3] | 2.1 [1.3, 3.4] | 81.4 [52.7, 126] | 64.3 [39, 106] |
SF-1 | 12.3 [9.0, 16.7] | Not reported | 850 [303, 2430] | 418 [265, 646] |
Values represent mean with 95% confidence intervals in brackets. DLPC: dilauroylphosphatidylcholine; PI(4,5)P₂: phosphatidylinositol 4,5-bisphosphate [3].
This probe enabled a sensitive fluorescence polarization (FP) competition assay capable of detecting ligand binding across a 1,000-fold wider dynamic range (nM to μM) than previous methods [3]. Key applications include:
The 6N-FAM assay’s solution-based format preserves native protein conformations, while its minimal material requirements facilitate high-throughput screening—overcoming major limitations of indirect methods (e.g., coregulator recruitment assays) [3].
The molecular insights enabled by 6N-FAM hold significant promise for treating inflammation-driven metabolic diseases. Chronic low-grade inflammation underpins type 2 diabetes (T2DM), obesity, dyslipidemia, and cardiovascular disease (CVD) [4] [7]. NR5A receptors targeted by 6N-FAM-based probes regulate multiple nodes in these pathological cascades:
The 6N-FAM assay identified DLPC as a high-affinity endogenous LRH-1 ligand (Ki = 81.4 nM) with demonstrated therapeutic effects: administration suppresses lipogenesis, improves insulin sensitivity, and reduces hepatic steatosis in obese mice [3]. This positions LRH-1 agonists discovered using 6N-FAM technology as candidates for managing metabolic syndrome.
Furthermore, lipidomic aberrations detected via advanced techniques (e.g., multi-dimensional mass spectrometry) reveal altered phospholipid composition in metabolic diseases [6]. The ability of 6N-FAM probes to quantify phospholipid binding to nuclear receptors provides mechanistic links between these lipidomic shifts and transcriptional dysregulation:
While 6N-FAM itself is not a therapeutic, its role in elucidating phospholipid-receptor interactions and accelerating agonist discovery positions it as an indispensable tool for developing next-generation therapies targeting the inflammation-metabolism nexus.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7